F16
Overview
Description
Mechanism of Action
Target of Action
It is known that indole derivatives play a significant role in cell biology and are important types of molecules in natural products .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including potential therapeutic effects against cancer cells, microbes, and different types of disorders in the human body .
Biochemical Analysis
Biochemical Properties
4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the indole moiety is known to bind with high affinity to multiple receptors, which can lead to diverse biological activities . The compound’s interactions with enzymes such as oxidases and reductases can influence redox reactions, impacting cellular metabolism and signaling pathways.
Cellular Effects
The effects of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cell surface receptors can activate or inhibit specific signaling cascades, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s indole moiety allows it to interact with nucleic acids and proteins, potentially altering their function and stability . Additionally, changes in gene expression can result from the compound’s influence on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways. At high doses, it can cause toxic or adverse effects, such as oxidative stress and cellular damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on redox reactions and energy metabolism can lead to changes in cellular homeostasis . Additionally, its interactions with metabolic enzymes can affect the synthesis and degradation of key biomolecules.
Transport and Distribution
Within cells and tissues, 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential side effects.
Subcellular Localization
The subcellular localization of 4-[(E)-2-(1H-Indol-3-YL)-vinyl]-1-methyl-pyridinium; iodide is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, where it can exert its effects . For example, localization to the mitochondria may enhance its role in regulating energy metabolism and oxidative stress.
Preparation Methods
F16 can be synthesized through a reaction between 1,4-dimethylpyridinium iodide and indole-3-carboxaldehyde in the presence of a catalytic amount of piperidine. The reaction is typically carried out in methanol under reflux conditions for about 5 hours. The product is then collected, washed with methanol, and recrystallized with acetonitrile to yield an orange powder
Chemical Reactions Analysis
F16 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: this compound can undergo substitution reactions, particularly at the indole ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached to the indole ring .
Scientific Research Applications
Comparison with Similar Compounds
F16 is unique due to its selective accumulation in the mitochondria of tumor cells and its ability to induce both apoptosis and necrosis. Similar compounds include:
Betulinic Acid Derivatives: These compounds also target mitochondria and have shown anticancer activity.
Triphenylphosphonium Cations: These cations are known for their ability to accumulate in mitochondria and have been used in various studies for cancer therapy.
Rhodamine Derivatives: These compounds are used for their fluorescent properties and ability to target mitochondria.
This compound stands out due to its dual ability to induce apoptosis and necrosis, making it a versatile compound for cancer therapy .
Properties
IUPAC Name |
3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2.HI/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16;/h2-12H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURAKYSOOXPORG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26608-75-3, 36098-33-6 | |
Record name | Pyridinium, iodide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[(E)-2-(1H-INDOL-3-YL)-VINYL]-1-METHYL-PYRIDINIUM; IODIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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